N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-25(23,24)15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTHNKKQHGBERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(CN2C=CC=CC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 366.44 g/mol
- Structure : The compound consists of a pyridine derivative and a sulfonamide group, contributing to its unique reactivity and interaction with biological systems.
Preliminary studies suggest that this compound may function through several mechanisms:
- Inhibition of Protein Functions : The compound has shown potential in inhibiting proteins involved in signal transduction pathways, particularly those associated with Gsα proteins. This inhibition can lead to reduced levels of cyclic adenosine monophosphate (cAMP), which is significant in various disease mechanisms, including endocrine tumors and McCune-Albright Syndrome.
- Antimicrobial Activity : Early research indicates that this compound may exhibit antimicrobial properties, potentially interacting with specific enzymes or receptors involved in microbial resistance. Further studies are needed to elucidate these interactions fully.
Case Studies
- Inhibition of Gsα Mutant Proteins : In vitro studies demonstrated that the compound effectively reduced cAMP levels in cells expressing mutant Gsα alleles such as Gs-R201H. This specificity suggests its potential as a targeted therapeutic agent for conditions linked to these mutations.
- Antimicrobial Efficacy : Research conducted on various bacterial strains indicated that the compound displayed significant antibacterial activity, particularly against Gram-positive bacteria. The exact mechanism of action remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Preparation of the Pyridine Derivative : This step often involves the reaction of 2-pyridone with appropriate reagents to introduce the hydroxypropyl group.
- Formation of the Sulfonamide Linkage : The introduction of the phenylsulfonyl group typically requires sulfonation reactions followed by amide bond formation.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | 2-Pyridone + Hydroxypropyl halide | Base, solvent |
| 2 | Sulfonation | Phenol + Sulfur trioxide | Acidic conditions |
| 3 | Amide Formation | Sulfonamide + Acid chloride | Solvent, base |
Research Findings Summary
The biological activity of this compound is promising, particularly concerning its potential as a therapeutic agent targeting specific protein functions and microbial resistance mechanisms. Ongoing research is essential to fully understand its pharmacological implications and therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Amide Derivatives
Key Observations:
Substituent Impact on Binding Affinity :
- The benzyl group in compound 1 facilitates strong hydrophobic interactions with the β1i subunit, contributing to its submicromolar Ki value . The target compound’s phenylsulfonyl group may mimic this by providing π-π stacking with aromatic residues (e.g., Phe31) but could introduce steric clashes depending on orientation .
- The hydroxypropyl chain in the target compound may enhance solubility compared to analogs with purely hydrophobic substituents (e.g., cyclohexyl in compound 3 ) .
Synthetic Feasibility :
- Analogs like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exhibit lower synthetic yields (10–18% conversion), suggesting that the target compound’s sulfonyl group might require optimized coupling conditions to avoid side reactions .
Pharmacological and Mechanistic Insights
Table 2: Experimental Data for β1i Subunit Inhibitors
Mechanistic Comparisons:
- Binding Stability: Molecular dynamics (MD) simulations of compound 1 revealed stable binding via flipped pyridone orientation and interactions with Phe31/Lys33.
- Selectivity : The phenylsulfonyl group may reduce off-target effects compared to benzimidazole-containing analogs (e.g., ZINC71804814), which often exhibit promiscuity toward kinase targets .
Q & A
Q. How can advanced analytical techniques resolve structural ambiguities in derivatives?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a protein target to determine absolute configuration.
- 2D NMR (HSQC, NOESY) : Assign stereochemistry of the hydroxypropyl group and confirm sulfonamide conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
